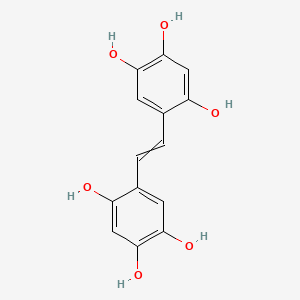
5,5'-(Ethene-1,2-diyl)di(benzene-1,2,4-triol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) is an organic compound characterized by the presence of two benzene rings connected by an ethene bridge, with each benzene ring substituted with three hydroxyl groups at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and ethene precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.
Industry: Used in the production of polymers, resins, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. This compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(benzene-1,2-diol): Similar structure but with two hydroxyl groups on each benzene ring.
5,5’-(Ethene-1,2-diyl)bis(benzene-1,3,4-triol): Similar structure but with hydroxyl groups at different positions on the benzene rings.
5,5’-(Ethene-1,2-diyl)bis(benzene-1,2,3-triol): Similar structure but with hydroxyl groups at different positions on the benzene rings.
Uniqueness
The unique arrangement of hydroxyl groups in 5,5’-(Ethene-1,2-diyl)di(benzene-1,2,4-triol) imparts distinct chemical and biological properties compared to its analogs. This specific configuration may enhance its antioxidant activity and influence its interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
845881-96-1 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
5-[2-(2,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O6/c15-9-5-13(19)11(17)3-7(9)1-2-8-4-12(18)14(20)6-10(8)16/h1-6,15-20H |
Clé InChI |
BADUNABXPNCENN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)O)O)C=CC2=CC(=C(C=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















